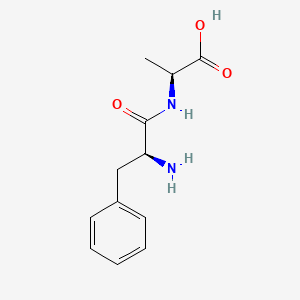

L-Phenylalanyl-L-alanine

Descripción

Significance of Dipeptides in Biological Systems and Research

Dipeptides, the simplest form of peptides, play crucial roles in numerous biological processes. They can function as breakdown products of protein digestion and catabolism, serving as a source of amino acids for the body. bachem.commedchemexpress.com Beyond their nutritional role, certain dipeptides exhibit a range of biological activities, including acting as neurotransmitters, antioxidants, and anti-inflammatory agents. ontosight.airesearchgate.net In the realm of scientific research, dipeptides are invaluable tools. Their low molecular weight, potential for oral administration, and relative simplicity make them attractive for structure-activity relationship studies and as starting points for drug development. bachem.comresearchgate.net They are utilized to study protein structure and function, enzyme kinetics, and as building blocks for more complex peptide-based therapeutics. numberanalytics.com

Phe-ala as a Fundamental Dipeptide Scaffold in Academic Inquiry

Phe-Ala, in particular, stands out as a fundamental dipeptide scaffold in academic research. smolecule.com Its structure, combining the hydrophobic and aromatic nature of phenylalanine with the simple, nonpolar side chain of alanine (B10760859), provides a model system for studying various molecular interactions. smolecule.comarizona.edu The phenylalanine residue, with its phenyl group, allows for the investigation of π-π stacking interactions, which are crucial for the stability of many protein structures. arizona.edu The relative simplicity of the Phe-Ala dipeptide makes it an ideal model for studying the fundamental principles of protein folding and self-assembly. smolecule.com

Overview of Research Paradigms Utilizing Phe-ala

Research involving Phe-Ala spans several scientific paradigms, which can be broadly understood as the philosophical and methodological frameworks that guide scientific inquiry. These paradigms include post-positivism, which often employs quantitative methods to test hypotheses, and constructivism, which uses qualitative methods to explore and understand phenomena. sagepub.com The transformative paradigm, which seeks to address social inequalities, and the pragmatic paradigm, which focuses on practical solutions, also provide frameworks for research. sagepub.commdpi.com

In the context of Phe-Ala research, these paradigms manifest in various ways:

Post-positivist approaches might involve quantitative studies on the physicochemical properties of Phe-Ala or its effects on enzymatic reactions.

Constructivist or Interpretivist research could explore the self-assembly mechanisms of Phe-Ala into complex nanostructures through qualitative observational techniques. stclements.edu

Pragmatic approaches are evident in the development of Phe-Ala-based drug delivery systems or biomaterials, where the focus is on creating functional applications. mdpi.com

Critical or Transformative paradigms could, for instance, investigate the development of Phe-Ala-based therapies for diseases that disproportionately affect certain populations. sagepub.comstclements.edu

Interactive Data Table: Physicochemical Properties of Phenylalanyl-Alanine (Phe-Ala)

| Property | Value | Source |

| Molecular Formula | C12H16N2O3 | smolecule.comnih.gov |

| Molecular Weight | 236.27 g/mol | nih.govnih.gov |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoic acid | nih.gov |

| Appearance | Solid | nih.govnih.gov |

| XLogP3 | -2.9 | nih.gov |

| LogP (experimental) | -1.72 | nih.govnih.gov |

Research Findings on Phenylalanyl-Alanine (Phe-Ala)

| Research Area | Key Findings | References |

| Self-Assembly | Phe-Ala can self-assemble into ordered structures, including layered formations with π-stacking involving phenylalanine residues. | acs.org |

| Drug Delivery | Phe-Ala has been investigated as a component of prodrugs to enhance the delivery of other therapeutic agents. For example, a Phe-Ala-primaquine prodrug showed potential for improved treatment of Chagas disease. | researchgate.net |

| Biomaterials | The Phe-Phe motif, a component of which is present in Phe-Ala, is a key driver for the self-assembly of peptides into hydrogels and other biomaterials. | mdpi.comfrontiersin.org |

| Peptidomimetics | Phe-Ala dipeptide mimics have been synthesized to study and induce specific peptide conformations, such as β-turns. | acs.orgresearchgate.net |

| Enzymology | Phe-Ala serves as a substrate for studying the activity and specificity of enzymes that cleave peptide bonds. | smolecule.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(12(16)17)14-11(15)10(13)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDZLCFIAINOQN-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192411 | |

| Record name | Phenylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3918-87-4 | |

| Record name | L-Phenylalanyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3918-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003918874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylalanylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Derivative Development

Chemical Synthesis Approaches for Phe-ala and its Analogs

Chemical synthesis provides a robust and versatile platform for producing Phe-ala and its analogs. The two primary strategies employed are solution-phase synthesis and solid-phase peptide synthesis (SPPS), each with distinct advantages and applications.

Solution-Phase Synthetic Routes

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a classical method that involves the sequential coupling of amino acids in a homogenous solvent system. This approach is particularly well-suited for the large-scale production of shorter peptides like Phe-ala. sci-hub.se Key steps in solution-phase synthesis include the protection of reactive functional groups, activation of the carboxyl group of one amino acid, coupling with the amino group of the second amino acid, and subsequent deprotection. mdpi.com

A common strategy involves protecting the amino group of phenylalanine (Phe) and the carboxyl group of alanine (B10760859) (Ala) to prevent unwanted side reactions. The carboxyl group of the N-protected Phe is then activated using a coupling reagent, facilitating the formation of a peptide bond with the deprotected amino group of Ala. nih.gov Various coupling reagents can be employed, such as O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU). nih.gov

Recent advancements in solution-phase synthesis have focused on improving efficiency and reducing purification challenges. The Group-Assisted Purification (GAP) strategy, for instance, avoids traditional chromatography and recrystallization by using an auxiliary group that facilitates simple washing of the crude product. nih.gov Another innovative approach utilizes titanium tetrachloride (TiCl4) as a condensing agent, often in conjunction with microwave heating, to accelerate the reaction and improve yields under mild conditions. mdpi.com This method has been successfully applied to the synthesis of various N-protected dipeptides, including those with Fmoc, Boc, and Z protecting groups. mdpi.com

| Method | Key Features | Advantages | Reference |

| Conventional Solution-Phase | Sequential coupling in solution with protecting groups and coupling reagents. | Scalable for large-scale production. | sci-hub.se |

| Group-Assisted Purification (GAP) | Utilizes an auxiliary group to simplify purification by washing. | Avoids chromatography, reduces waste. | nih.gov |

| TiCl4-Assisted Synthesis | Employs titanium tetrachloride as a condensing agent, often with microwave heating. | Mild conditions, faster reaction times, good yields. | mdpi.com |

| Mixed Anhydride Coupling | Uses reagents like isobutyl chloroformate (IBCF) for rapid activation. | Fast reaction times, suitable for coupling peptide fragments. | sci-hub.se |

Solid-Phase Peptide Synthesis (SPPS) for Phe-ala Integration

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, has revolutionized the synthesis of peptides by anchoring the growing peptide chain to an insoluble solid support. vaia.com This technique simplifies the purification process, as excess reagents and byproducts can be easily washed away after each coupling step. lsu.edu SPPS is highly efficient for synthesizing peptides and is readily automated. lsu.edu

The synthesis begins by attaching the C-terminal amino acid, in this case, alanine, to a solid resin. The protecting group on the amino group of the attached alanine is then removed, and the next amino acid, phenylalanine (with its amino group protected), is coupled to it. This cycle of deprotection and coupling is repeated until the desired peptide sequence, Phe-ala, is assembled. Finally, the completed dipeptide is cleaved from the solid support.

A widely used protecting group strategy in SPPS is the Fmoc (9-fluorenylmethyloxycarbonyl) scheme. The Fmoc group is used to protect the α-amino group of the amino acids and is removed under mild basic conditions, typically with piperidine. vaia.com Coupling is often facilitated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU). vaia.com

| Step | Description | Reagents/Conditions | Reference |

| 1. Resin Attachment | The C-terminal amino acid (Alanine) is anchored to a solid support (e.g., chloromethyl resin). | Fmoc-Ala-OH, base | vaia.com |

| 2. Deprotection | The Fmoc protecting group is removed from the attached Alanine. | Piperidine in a suitable solvent. | vaia.com |

| 3. Coupling | The next amino acid (Fmoc-protected Phenylalanine) is coupled to the deprotected Alanine. | Fmoc-Phe-OH, coupling reagent (e.g., DCC, HATU). | vaia.com |

| 4. Cleavage | The completed Phe-ala dipeptide is cleaved from the resin. | Strong acid (e.g., trifluoroacetic acid - TFA). | nih.gov |

Enzymatic Synthesis Pathways for Dipeptides

Enzymatic synthesis offers a green and highly selective alternative to chemical methods for peptide bond formation. These biocatalytic approaches often proceed under mild conditions, minimizing the need for protecting groups and reducing the risk of racemization.

Biocatalytic Approaches to Peptide Bond Formation

Proteases, enzymes that naturally hydrolyze peptide bonds, can be used in reverse to catalyze their formation under specific conditions. mdpi.com This can be achieved through either thermodynamically or kinetically controlled synthesis. In thermodynamically controlled synthesis, the equilibrium of the reaction is shifted towards synthesis, often by removing the product from the reaction mixture. mdpi.com Kinetically controlled synthesis utilizes activated acyl donors, such as amino acid esters, to rapidly form the peptide bond before the enzyme can hydrolyze it. tandfonline.com

For example, α-chymotrypsin has been used to catalyze the synthesis of Ac-Phe-Ala-NH2 from Ac-Phe-OEt and H-Ala-NH2. tandfonline.com Studies have shown that the reaction can achieve very high yields (up to 99%) in organic media like acetonitrile (B52724) with a small amount of aqueous buffer. tandfonline.com Thermolysin is another protease that has been successfully employed for the synthesis of protected dipeptides like Z-Ala-Phe-OMe. rsc.org

L-amino acid ligases (Lals) represent another class of enzymes that are highly efficient for dipeptide synthesis. asm.org These enzymes catalyze the formation of a peptide bond between two unprotected amino acids in an ATP-dependent manner. asm.org This one-step process is highly specific and does not lead to the degradation of the product. asm.org

| Enzyme | Substrates | Product | Key Findings | Reference |

| α-Chymotrypsin | Ac-Phe-OEt + H-Ala-NH2 | Ac-Phe-Ala-NH2 | High yields (>90%) in organic media. | tandfonline.com |

| Thermolysin | Z-Ala-OH + Phe-OMe·HCl | Z-Ala-Phe-OMe | Effective in two-phase aqueous-organic systems. | rsc.org |

| L-amino acid ligase (TabS) | Phe + β-Ala | Phe-β-Ala, β-Ala-Phe | Can synthesize dipeptides containing β-amino acids. | asm.org |

| Penicillin Acylase | Z-L-Phe | L-Phe | Can be used for the deprotection of Cbz-protected amino acids. | rsc.org |

Ribosome-Catalyzed Synthesis and Related Mechanisms

The ribosome is nature's own machinery for protein synthesis, catalyzing the formation of peptide bonds with remarkable efficiency and fidelity. libretexts.org The active site for this reaction, the peptidyl transferase center (PTC), is composed of ribosomal RNA (rRNA), making the ribosome a ribozyme. researchgate.net The mechanism involves the transfer of the growing polypeptide chain from the peptidyl-tRNA in the P-site to the aminoacyl-tRNA in the A-site. researchgate.net

While the ribosome is optimized for the synthesis of long proteins from the 20 canonical amino acids, research has explored its potential for incorporating non-standard monomers, including dipeptides. biorxiv.org Engineered ribosomes have been developed that can incorporate dipeptides as a single unit into a growing polypeptide chain. acs.org This has been achieved by creating libraries of modified ribosomes and screening for those that can recognize and utilize dipeptide-bearing tRNA analogues. acs.org These findings open up the possibility of using ribosome-mediated synthesis to create polymers with novel backbones and functionalities. biorxiv.orgacs.org

Design and Development of Phe-ala Containing Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and biological activity of peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. upc.edudiva-portal.org The design of peptidomimetics often starts with identifying the key amino acid residues responsible for the biological activity of the parent peptide, known as the pharmacophore. nih.gov

For peptides containing the Phe-ala motif, the aromatic side chain of phenylalanine and the specific spatial arrangement of the dipeptide are often crucial for their interaction with biological targets. One example is the development of ADP 355, a peptidomimetic agonist of the adiponectin receptor. nih.gov This compound, with the sequence H-DAsn-Ile-Pro-Nva-Leu-Tyr-DSer-Phe-Ala-DSer-NH2, was developed by screening a library of peptide analogs and incorporates the Phe-Ala sequence within its structure. nih.gov ADP 355 was shown to mimic the anti-proliferative effects of adiponectin in cancer cell lines, demonstrating the potential of designing Phe-ala containing peptidomimetics for therapeutic applications. nih.gov

The development process for peptidomimetics is a multi-step strategy that includes:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing various analogs of the parent peptide to identify the essential pharmacophoric groups. upc.edu

Conformational Analysis: Using techniques like NMR spectroscopy and computational modeling to determine the bioactive conformation of the peptide. diva-portal.org

Scaffold Design: Replacing the peptide backbone with non-peptidic scaffolds that maintain the correct spatial orientation of the pharmacophoric groups. diva-portal.org

Synthesis and Biological Evaluation: Chemical synthesis of the designed peptidomimetics followed by testing for biological activity and pharmacokinetic properties. upc.edu

The inclusion of non-natural amino acids, such as D-amino acids or β-amino acids, and the modification of the peptide bond are common strategies to increase proteolytic stability. mdpi.com

Rational Design Strategies for Bioactive Phe-ala Derivatives

The creation of bioactive derivatives of the dipeptide Phe-ala is increasingly guided by rational design strategies, moving beyond serendipitous discovery to a more targeted approach. mdpi.comnih.gov These strategies often employ computational modeling and a deep understanding of structure-activity relationships (SAR) to predict how modifications to the Phe-ala scaffold will influence its biological effects. mdpi.com

One key aspect of rational design involves the use of molecular modeling to simulate the interaction between a Phe-ala derivative and its biological target. mdpi.com This can help in designing peptides with improved activity and stability. For instance, by understanding the binding pocket of a target receptor, researchers can design modifications to the Phe-ala structure that enhance its binding affinity and selectivity. mdpi.com

Structure-activity relationship studies are fundamental to this process. By systematically altering the Phe-ala structure and observing the corresponding changes in biological activity, researchers can identify the key chemical features responsible for its effects. mdpi.com This knowledge is then used to guide the synthesis of new derivatives with optimized properties.

A notable example of rational design is the development of Phe-ala derivatives as prodrugs to enhance the delivery of therapeutic agents. For instance, derivatives of 5-aminolevulinic acid (ALA), a photosensitizer precursor, have been synthesized with Phe-ala to improve their entry into tumor cells for photodynamic therapy. conicet.gov.araacrjournals.org These dipeptide derivatives are designed to be more lipophilic than ALA, facilitating their passage across cell membranes. conicet.gov.araacrjournals.org

Structural Modifications for Enhanced Biological Activity Profiles

A variety of structural modifications can be made to the Phe-ala backbone to enhance its biological activity. These modifications are often aimed at increasing stability, improving target affinity, and altering pharmacokinetic properties.

Common structural modifications include:

Cyclization: Creating a cyclic version of the Phe-ala dipeptide can constrain its conformation, which may lead to a more favorable interaction with its biological target. unibo.it

Peptidomimetics: This involves replacing parts of the peptide structure with non-peptide moieties to improve stability and bioavailability while retaining the key interactive features.

One area where structural modifications of Phe-ala have been explored is in the development of antimicrobial agents. By modifying the charge and hydrophobicity of Phe-ala containing peptides, researchers aim to enhance their ability to disrupt microbial membranes. nih.gov For example, attaching fatty acid chains to the N-terminus of anoplin, a peptide containing phenylalanine, has been shown to increase its membrane affinity and antimicrobial potency. frontiersin.org

Furthermore, the substitution of amino acids within a peptide sequence can significantly impact its activity. For instance, replacing specific amino acids in a peptide with alanine can help to identify critical residues for its function. nih.gov

Incorporation of Non-Canonical Amino Acids into Phe-ala Scaffolds

The introduction of non-canonical amino acids (ncAAs) into the Phe-ala scaffold represents a powerful strategy for creating derivatives with novel properties. nih.govfrontiersin.org These are amino acids that are not among the 20 proteinogenic amino acids and can introduce unique chemical functionalities, steric constraints, or metabolic stability. researchgate.net

The incorporation of ncAAs can be achieved through various methods, including solid-phase peptide synthesis and genetic code expansion techniques. masterorganicchemistry.commdpi.com These methods allow for the precise placement of ncAAs at specific positions within the Phe-ala sequence.

Examples of how ncAAs can be used to modify Phe-ala scaffolds include:

Introducing new functional groups: ncAAs with side chains containing reactive groups can be used for bioconjugation or to create novel binding interactions. acs.org

Enhancing proteolytic stability: The presence of ncAAs can make the peptide bond more resistant to cleavage by proteases, thereby increasing the in vivo half-life of the derivative. mdpi.com

Altering conformation: The unique stereochemistry or steric bulk of ncAAs can be used to induce specific secondary structures or to restrict the conformational flexibility of the Phe-ala backbone. unibo.it

For example, the replacement of lysine (B10760008) residues with 4-aminopiperidine-4-carboxylic acid (Api), a cyclized cationic amino acid, in a peptide has been shown to enhance its resistance to digestive enzymes while preserving its helical structure and antimicrobial activity. mdpi.com Similarly, the incorporation of β-methyl analogues of phenylalanine has been used to improve the activity of short peptides at the δ-opioid receptor. unibo.it

Enzymatic Interactions and Mechanistic Studies

Phe-ala as a Substrate for Peptide Hydrolases and Proteases

The peptide bond between Phenylalanine and Alanine (B10760859) is a target for numerous peptidases. The specificity of these enzymes is often dictated by the amino acid residues flanking the scissile bond, known as the P and P' sites. In the context of Phe-Ala cleavage, Phenylalanine occupies the P1 site and Alanine the P1' site.

The efficiency of enzymatic cleavage of substrates containing the Phe-Ala motif has been quantified through kinetic studies. These analyses typically determine the Michaelis constant (KM), which indicates the substrate concentration at which the reaction rate is half of the maximum, and the catalytic constant (kcat), representing the turnover number.

A notable example is the hydrolysis of furanacryloyl-blocked tripeptides by a recombinant dipeptidyl carboxypeptidase from Escherichia coli (EcDCP). For the substrate Furanacryloyl-Phe-Ala-Phe, the enzyme exhibited a KM of 0.2 mM and a kcat of 1218 s⁻¹. This results in a high catalytic efficiency (kcat/KM) of 6090 mM⁻¹s⁻¹, indicating that it is a highly favored substrate. scialert.net In comparison, the substrate Furanacryloyl-Phe-Gly-Gly was hydrolyzed with a 2.3-fold lower efficiency. scialert.net

Studies on microbial serine proteases such as thermitase, subtilisin BPN', and proteinase K have also utilized substrates containing Phe-Ala sequences (e.g., acetyl-Pro-Ala-Pro-Phe-Ala-NH₂). nih.gov Research indicates that for these enzymes, interactions on the C-terminal side of the cleavage site (the P' sites) have a more significant impact on the kcat than on the KM. nih.gov Specifically, small amino acids like Alanine in the P'1 position are generally preferred by these proteases. nih.gov

The following table summarizes kinetic data for the enzymatic cleavage of substrates containing a Phenylalanine residue at the P1 cleavage site.

| Enzyme | Substrate | KM (mM) | kcat (s⁻¹) | kcat/KM (mM⁻¹s⁻¹) |

| Dipeptidyl Carboxypeptidase (E. coli) | FA-Phe-Ala-Phe | 0.2 | 1218 | 6090 |

| Dipeptidyl Carboxypeptidase (E. coli) | FA-Phe-Gly-Gly | - | - | 1594 |

| Aqualysin I | suc-Ala-Ala-Phe-pNA | 0.16 | 11.5 | 71.9 |

| Aqualysin I | suc-Phe-Val-Ala-pNA | 0.11 | 36.3 | 330 |

Data sourced from multiple studies. scialert.nettandfonline.com

The substrate specificity of peptidases is crucial for their biological function. Many proteases show a distinct preference for cleaving peptide bonds adjacent to certain amino acids.

Metallo-oligopeptidases : Thimet oligopeptidase (TOP) displays a preference for substrates with Phenylalanine or Alanine at the P1 position. unifesp.br

Carboxypeptidases : Carboxypeptidase D (CPD), a metallocarboxypeptidase, removes C-terminal Arginine or Lysine (B10760008) residues. Its efficiency is significantly influenced by the penultimate (P1) residue. The cleavage of the substrate dansyl-Phe-Ala-Arg is highly efficient, with Alanine being the most favored penultimate residue, followed closely by Phenylalanine. nih.gov

Serine Proteases : Proteinase K preferentially cleaves at aromatic or aliphatic amino acids at the P1 site. expasy.org Similarly, subtilisin Carlsberg and thermitase recognize and cleave substrates with hydrophobic residues like Phenylalanine at P1, while favoring small residues such as Alanine at the P'1 position. nih.gov

Aspartic Proteases : Impure preparations of the aspartic protease cathepsin D have been shown to cleave the dipeptide Ala-Phe-NH2. researchgate.net

Phe-ala Derived Compounds as Enzyme Inhibitors

The Phe-Ala dipeptide has served as a scaffold for the development of numerous enzyme inhibitors. By modifying the peptide backbone or adding reactive functional groups, researchers have created potent and specific inhibitors for various protease classes.

Phe-Ala derived inhibitors can act through different mechanisms.

Competitive Inhibition : Many Phe-Ala derivatives are competitive inhibitors, meaning they bind to the active site of the enzyme and compete with the natural substrate. For example, the tetrapeptide Met-Arg-Phe-Ala is a potent competitive inhibitor of enkephalin-generating endopeptidase (EGE). medchemexpress.com Another example is Kelatorphan, a derivative of Phe-Ala containing a hydroxamic acid group, which acts as a bidentate competitive inhibitor by coordinating with the zinc ion in the active site of the metalloenzyme enkephalinase. nih.gov

Irreversible Inhibition : Some derivatives are designed to form a covalent bond with a key residue in the enzyme's active site, leading to irreversible inactivation. Diazomethylketones and fluoromethyl ketones are common reactive groups used for this purpose. For instance, benzyloxycarbonyl-Phe-Ala-diazomethane (Z-FA-CHN₂) and benzyloxycarbonyl-Phe-Ala-CH₂F are irreversible inhibitors of cysteine proteases that work by alkylating the active site cysteine residue. nih.govnih.govgoogle.com

Derivatives of Phe-Ala have been tailored to inhibit specific classes of proteases, demonstrating the versatility of this dipeptide as a lead structure.

Cysteine Proteases : Peptidyl diazomethanes and fluoromethyl ketones based on the Phe-Ala sequence are effective inhibitors of this class. Z-Phe-Ala-CHN₂ is a known inhibitor of cysteine proteinases. nih.govresearchgate.net Similarly, Z-Phe-Ala-CH₂F has been shown to block the third- to fourth-stage molt in the parasitic nematode Dirofilaria immitis by inhibiting its cysteine proteases. nih.gov

Aspartic Proteases : While simple Phe-Ala dipeptides are not typically strong inhibitors, the Phe residue is a key recognition element for many aspartic proteases. Substrate specificity studies of the Cryptococcus neoformans aspartyl peptidase May1 revealed a preference for Phenylalanine and its derivatives at the P2 position. acs.org Hydrazide and hydrazine (B178648) derivatives have been identified as novel inhibitors of human cathepsin D and the malaria parasite enzyme plasmepsin-II, with IC₅₀ values in the low micromolar range. tandfonline.com

Metallo-proteases : Phe-Ala analogues have proven to be highly effective against zinc metalloproteases. Silanediol compounds that mimic the Phe-Ala dipeptide are potent inhibitors of Angiotensin-Converting Enzyme (ACE), with IC₅₀ values reaching the nanomolar range. acs.org The bidentate inhibitor Kelatorphan is a powerful inhibitor of enkephalinase, with an IC₅₀ value in the nanomolar range. nih.gov

The following table provides examples of Phe-Ala derived inhibitors and their targets.

| Inhibitor | Target Enzyme/Class | Inhibition Mechanism/Type | IC₅₀ Value |

| Kelatorphan | Enkephalinase (Metallo) | Competitive | 4-15 nM |

| Phe[Si]Ala Silanediol Analogues | Angiotensin-Converting Enzyme (Metallo) | Competitive | 3.8-207 nM |

| Benzyloxycarbonyl-Phe-Ala-diazomethane (Z-FA-CHN₂) | Cysteine Proteases | Irreversible | - |

| Benzyloxycarbonyl-Phe-Ala-CH₂F | Cysteine Proteases | Irreversible | - |

| Met-Arg-Phe-Ala | Enkephalin-Generating Endopeptidase | Competitive | - |

| N-[1(R,S)-carboxy-3-phenylpropyl]-Ala-Ala-Phe-p-aminobenzoate (cFP-AAF-pAB) | Endopeptidase 24.15 (Metallo) | Competitive | - |

Data sourced from multiple studies. medchemexpress.comnih.govacs.org

Endopeptidases, which cleave peptide bonds within a polypeptide chain, are critical regulatory enzymes. qmul.ac.uk Phe-Ala derivatives have been shown to modulate the activity of several important endopeptidases.

The enkephalin-degrading enzyme, a neutral endopeptidase, is strongly inhibited by Phe-Ala derivatives bearing an N-Acyl-N-hydroxy amino group, such as Kelatorphan. nih.gov This inhibition protects enkephalins from degradation. The related peptide Met-Arg-Phe-Ala also competitively inhibits enkephalin-generating endopeptidase. medchemexpress.com

A complex interplay has been observed with the inhibitor N-[1(R,S)-carboxy-3-phenylpropyl]-Ala-Ala-Phe-p-aminobenzoate (cFP-AAF-pAB). This compound is a specific inhibitor of endopeptidase 24.15 (thimet oligopeptidase). However, it can be cleaved by another enzyme, endopeptidase 24.11 (neprilysin), at the Ala-Phe bond. This cleavage releases a product, N-[1(R,S)-carboxy-3-phenylpropyl]-Ala-Ala, which is an inhibitor of Angiotensin-Converting Enzyme (ACE). nih.gov This demonstrates how the Phe-Ala bond can act as a targeted cleavage site to release a secondary inhibitor.

Furthermore, simple dipeptides like Phe-Ala have been found to delay proteasome-mediated degradation of muscle proteins by inhibiting the N-end rule pathway, suggesting a role in modulating systemic protein turnover. nih.gov

Metabolic and Biosynthetic Pathways of Constituent Amino Acids

Phenylalanine Biosynthesis Pathways

Plants and microorganisms are capable of synthesizing phenylalanine de novo through several pathways that originate from central carbon metabolism. nih.govoup.com The primary route is the shikimate pathway, which produces the common precursor, chorismate, for all three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.govfrontiersin.orgrsc.org From chorismate, the biosynthesis of phenylalanine can proceed through two main alternative routes: the arogenate pathway and the phenylpyruvate pathway. frontiersin.orgfrontiersin.org

Shikimate Pathway and Chorismate Intermediates

The shikimate pathway is a seven-step metabolic process that connects glycolysis and the pentose (B10789219) phosphate (B84403) pathway to the synthesis of aromatic compounds. nih.govrsc.org It begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). nih.govontosight.ai Through a series of enzymatic reactions, DAHP is converted to chorismate. nih.govwikipedia.org Chorismate represents a critical branch point in aromatic amino acid biosynthesis. nih.govbioone.org The enzyme chorismate mutase catalyzes the conversion of chorismate to prephenate, the first committed step towards phenylalanine and tyrosine synthesis. nih.govbioone.org

Arogenate Pathway in Plants and Microorganisms

In many plants, the predominant route for phenylalanine biosynthesis is the arogenate pathway. frontiersin.orgbioone.orgoup.com This pathway involves the transamination of prephenate by prephenate aminotransferase to yield arogenate. frontiersin.orgnih.gov Subsequently, arogenate dehydratase (ADT) catalyzes the decarboxylation and dehydration of arogenate to produce phenylalanine. frontiersin.orgnih.gov This final step is considered rate-limiting in the pathway. oup.com

Phenylpyruvate Pathway in Microbes and Select Organisms

An alternative route, primarily found in microorganisms, is the phenylpyruvate pathway. frontiersin.orgfrontiersin.org In this pathway, prephenate is first converted to phenylpyruvate through the action of prephenate dehydratase (PDT). frontiersin.orgfrontiersin.org Phenylpyruvate is then transaminated by a phenylpyruvate aminotransferase to form phenylalanine. frontiersin.orgresearchgate.net Recent research has also provided evidence for the existence and operation of a microbial-like phenylpyruvate pathway in the cytosol of plant cells. purdue.edupurdue.edu

Table 1: Key Enzymes and Intermediates in Phenylalanine Biosynthesis

| Pathway | Precursor | Key Enzymes | Intermediates | Final Product |

| Shikimate Pathway | Phosphoenolpyruvate (PEP), Erythrose 4-phosphate (E4P) | DAHP synthase, Shikimate kinase, Chorismate synthase | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), Shikimate, Shikimate-3-phosphate, 5-enolpyruvylshikimate-3-phosphate | Chorismate |

| Arogenate Pathway | Chorismate | Chorismate mutase, Prephenate aminotransferase, Arogenate dehydratase (ADT) | Prephenate, Arogenate | Phenylalanine |

| Phenylpyruvate Pathway | Chorismate | Chorismate mutase, Prephenate dehydratase (PDT), Phenylpyruvate aminotransferase | Prephenate, Phenylpyruvate | Phenylalanine |

Phenylalanine Catabolism and Downstream Metabolite Formation

The breakdown of phenylalanine is a critical metabolic process, primarily occurring in the liver. davuniversity.org The main catabolic route involves the conversion of phenylalanine to tyrosine, which then enters further degradation pathways. davuniversity.orgontosight.ai

Hydroxylation to Tyrosine by Phenylalanine Hydroxylase (PAH)

The initial and rate-limiting step in phenylalanine catabolism is its hydroxylation to form tyrosine. pnas.orgwikipedia.org This irreversible reaction is catalyzed by the enzyme phenylalanine hydroxylase (PAH). wikipedia.orgmedlineplus.gov PAH is a monooxygenase that requires molecular oxygen and the cofactor tetrahydrobiopterin (B1682763) (BH4) to function. wikipedia.orgrcsb.org During the reaction, one atom of oxygen is incorporated into the phenylalanine molecule to form tyrosine, while the other is reduced to water. davuniversity.org The tetrahydrobiopterin is oxidized to dihydrobiopterin and is subsequently regenerated by dihydrobiopterin reductase. davuniversity.org

Alternative Metabolic Fates and Derivative Accumulation

When the primary PAH-mediated pathway is impaired, or when phenylalanine levels are excessively high, alternative catabolic routes become more prominent. pnas.orgnih.gov One such pathway is the transamination of phenylalanine to phenylpyruvate. pnas.orgfrontiersin.org Phenylpyruvate can then be further metabolized to other derivatives, including phenyllactate, phenylacetate, and o-hydroxyphenylacetate. pnas.orgplos.org Another potential fate of phenylalanine involves its decarboxylation to form phenylethylamine. nih.govpathbank.org

Furthermore, in plants, phenylalanine is the precursor for a vast array of secondary metabolites known as phenylpropanoids. frontiersin.orgoup.com The enzyme phenylalanine ammonia-lyase (PAL) deaminates phenylalanine to trans-cinnamic acid, which is the entry point into the phenylpropanoid pathway, leading to the synthesis of lignin, flavonoids, and other compounds. frontiersin.orgoup.comresearchgate.net

Table 2: Key Enzymes and Products of Phenylalanine Catabolism

| Pathway | Starting Compound | Key Enzymes | Major Products |

| Hydroxylation | Phenylalanine | Phenylalanine hydroxylase (PAH) | Tyrosine |

| Transamination | Phenylalanine | Phenylalanine transaminase | Phenylpyruvate |

| Phenylpyruvate Metabolism | Phenylpyruvate | Various | Phenyllactate, Phenylacetate, o-hydroxyphenylacetate |

| Decarboxylation | Phenylalanine | Aromatic-L-amino-acid decarboxylase | Phenylethylamine |

| Phenylpropanoid Pathway (Plants) | Phenylalanine | Phenylalanine ammonia-lyase (PAL) | trans-Cinnamic acid |

Regulation of Aromatic Amino Acid Metabolism

The biosynthesis of aromatic amino acids, including phenylalanine, is a highly regulated process to ensure that the production of these essential molecules aligns with the metabolic needs of the cell. This regulation occurs at multiple levels, including allosteric control of enzyme activity and transcriptional and post-translational modifications, to manage the flux of carbon into the pathway and respond to changing environmental and developmental cues.

Allosteric Regulation of Key Enzymes

Allosteric regulation provides a rapid and immediate mechanism to control metabolic pathways by the binding of effector molecules to sites on an enzyme distinct from the active site, thereby altering the enzyme's catalytic activity. In the context of phenylalanine biosynthesis, several key enzymes are subject to this form of feedback inhibition.

One of the primary points of regulation is the first committed step in the aromatic amino acid biosynthetic pathway, catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHP synthase). In many microorganisms, including Escherichia coli, there are three isoforms of DAHP synthase, each of which is feedback-inhibited by one of the three aromatic amino acid end products: phenylalanine, tyrosine, or tryptophan. pdbj.orgresearchgate.net The phenylalanine-sensitive isoform, AroG, is allosterically inhibited by L-phenylalanine. researchgate.net Structural studies have revealed that phenylalanine binds to a cavity located approximately 20 Å from the active site, inducing conformational changes that are transmitted to the active site. pdbj.orgrcsb.org This binding event alters the enzyme's interaction with its substrates, leading to a loss of ability to bind D-erythrose-4-phosphate and a change in the binding orientation of phosphoenolpyruvate. pdbj.orgrcsb.org In some bacteria, such as Rhodomicrobium vannielii, the regulation of DAHP synthase is more complex, with phenylalanine and tyrosine acting as competitive inhibitors with respect to erythrose-4-phosphate, and tryptophan potentiating this inhibition. aropath.org

Another critical regulatory point is chorismate mutase, which catalyzes the conversion of chorismate to prephenate, the precursor for both phenylalanine and tyrosine. pnas.orgasm.org In E. coli, the bifunctional enzyme chorismate mutase-prephenate dehydratase (encoded by the pheA gene) is allosterically inhibited by phenylalanine. asm.orgcapes.gov.br Phenylalanine binding exhibits positive cooperativity, and its binding to the regulatory domain influences both the mutase and dehydratase activities. capes.gov.brcapes.gov.brembl-heidelberg.de In yeast, such as Saccharomyces cerevisiae, chorismate mutase is also subject to allosteric regulation, being activated by tryptophan and inhibited by tyrosine. pnas.org

Prephenate dehydratase, which catalyzes the final step in phenylalanine biosynthesis in some organisms, is also a target of allosteric regulation. In Alcaligenes eutrophus, this enzyme is competitively inhibited by phenylalanine and activated by tyrosine. capes.gov.br Tryptophan can also act as a competitive inhibitor of this enzyme. capes.gov.br

Table 1: Allosteric Regulation of Key Enzymes in Phenylalanine Biosynthesis

| Enzyme | Organism/Group | Allosteric Effector(s) | Effect | Reference |

|---|---|---|---|---|

| DAHP Synthase (AroG) | Escherichia coli | L-Phenylalanine | Inhibition | researchgate.net |

| DAHP Synthase | Rhodomicrobium vannielii | Phenylalanine, Tyrosine, Tryptophan | Competitive inhibition by Phe/Tyr; Potentiation by Trp | aropath.org |

| Chorismate Mutase-Prephenate Dehydratase (PheA) | Escherichia coli | L-Phenylalanine | Inhibition (positive cooperativity) | capes.gov.brcapes.gov.br |

| Chorismate Mutase | Saccharomyces cerevisiae | Tryptophan, Tyrosine | Activation by Trp; Inhibition by Tyr | pnas.org |

| Prephenate Dehydratase | Alcaligenes eutrophus | Phenylalanine, Tyrosine, Tryptophan | Inhibition by Phe/Trp; Activation by Tyr | capes.gov.br |

Transcriptional and Post-Translational Control Mechanisms

In addition to allosteric regulation, the expression of genes encoding enzymes in the aromatic amino acid biosynthetic pathway is tightly controlled at the transcriptional and post-translational levels.

Transcriptional Regulation:

In E. coli, the expression of the pheA gene is regulated by a process called attenuation. oup.comnih.gov The pheA leader transcript contains a short open reading frame that encodes a leader peptide with several phenylalanine codons. pnas.org When phenylalanine levels are low, ribosomes stall at these codons, leading to the formation of an antiterminator RNA structure that allows transcription to proceed into the structural gene. oup.com Conversely, when phenylalanine is abundant, the ribosome moves quickly through the leader peptide region, promoting the formation of a terminator hairpin that halts transcription. oup.compnas.org The expression of genes for aromatic amino acid biosynthesis is also controlled by transcriptional regulators like TyrR and TrpR. asm.org More recently, the small RNA (sRNA) GcvB has been identified as a post-transcriptional regulator that represses the expression of pheA in E. coli. asm.org

Post-Translational Regulation:

Post-translational modifications of enzymes provide another layer of regulation for phenylalanine metabolism. In mammals, phenylalanine hydroxylase (PAH), the enzyme that converts phenylalanine to tyrosine, is regulated by phosphorylation. numberanalytics.comnih.gov Phosphorylation of Serine-16 on PAH by cAMP-dependent protein kinase increases its basal activity and facilitates its activation by its substrate, L-phenylalanine. nih.govuniprot.org This modification induces a conformational change that increases the accessibility of the substrate to the active site. nih.gov

Another post-translational modification, lysine (B10760008) acetylation, has been shown to regulate enzymes in the aromatic amino acid pathways. mdpi.com In weaned piglets, the acetylation level of PAH was observed to be upregulated, suggesting a role for this modification in modulating phenylalanine metabolism under specific physiological conditions like weaning stress. mdpi.com Furthermore, in plants, phenylalanine ammonia-lyase (PAL), the first enzyme in the phenylpropanoid pathway, contains a 4-methylidene-imidazol-5-one (MIO) active site that is formed autocatalytically through the cyclization and dehydration of specific amino acid residues within the enzyme. uniprot.org

Table 2: Transcriptional and Post-Translational Control of Phenylalanine Metabolism

| Regulatory Mechanism | Target | Organism/System | Description | Reference |

|---|---|---|---|---|

| Transcriptional Attenuation | pheA gene | Escherichia coli | Transcription termination is controlled by the rate of translation of a leader peptide containing phenylalanine codons. | oup.comnih.gov |

| sRNA Regulation | pheA mRNA | Escherichia coli | The small RNA GcvB represses the translation of pheA mRNA. | asm.org |

| Phosphorylation | Phenylalanine Hydroxylase (PAH) | Mammals | Phosphorylation at Ser16 increases enzyme activity and activation by L-phenylalanine. | nih.govuniprot.org |

| Acetylation | Phenylalanine Hydroxylase (PAH) | Piglets | Acetylation of lysine residues is altered under weaning stress, suggesting a regulatory role. | mdpi.com |

| Autocatalytic MIO formation | Phenylalanine Ammonia-Lyase (PAL) | Plants | Formation of the 4-methylidene-imidazol-5-one active site is an essential post-translational modification. | uniprot.org |

Interplay of Phenylalanine and Alanine (B10760859) Metabolism

The metabolic pathways of phenylalanine and alanine are interconnected, primarily through transamination reactions and their links to central carbon metabolism, particularly the glucose-alanine cycle. This interplay is crucial for nitrogen transport, gluconeogenesis, and maintaining amino acid homeostasis.

A direct metabolic link between phenylalanine and alanine occurs through the action of aminotransferases. Phenylalanine can undergo transamination to form phenylpyruvate. nih.govnih.govresearchgate.net One such enzyme, phenylalanine(histidine) transaminase (EC 2.6.1.58), catalyzes the reversible reaction between L-phenylalanine and pyruvate (B1213749) to produce phenylpyruvate and L-alanine. wikipedia.org This reaction directly connects the catabolism of phenylalanine to the synthesis of alanine, and vice versa. While the primary catabolic pathway for phenylalanine in mammals is its hydroxylation to tyrosine by phenylalanine hydroxylase, the transamination pathway becomes more significant when phenylalanine levels are high, such as in the genetic disorder phenylketonuria (PKU). nih.govresearchgate.net

The glucose-alanine cycle provides a broader physiological context for the interplay between these two amino acids, particularly in mammals. nih.govtuscany-diet.netwikipedia.orgslideshare.net During periods of fasting or prolonged exercise, muscle protein is broken down, releasing various amino acids, including the essential amino acid phenylalanine. nih.govslideshare.net The nitrogen from the catabolism of these amino acids in muscle is transferred to pyruvate, which is readily available from glycolysis, to form alanine. tuscany-diet.netwikipedia.org This reaction is catalyzed by alanine transaminase. Alanine is then released from the muscle into the bloodstream and transported to the liver. nih.govtuscany-diet.net

In the liver, alanine is converted back to pyruvate by the reverse transamination reaction. tuscany-diet.net The pyruvate can then be used as a substrate for gluconeogenesis to produce glucose, which is released back into the bloodstream to be used as fuel by tissues like muscle and the brain. nih.govtuscany-diet.net The nitrogen from alanine is transferred to alpha-ketoglutarate (B1197944) to form glutamate, which then enters the urea (B33335) cycle for excretion. tuscany-diet.netpathbank.org

While phenylalanine is not a direct participant in the core reactions of the glucose-alanine cycle, its catabolism in peripheral tissues contributes to the pool of amino groups that are ultimately transferred to pyruvate to form alanine. Thus, the glucose-alanine cycle serves as a major route for transporting nitrogen, derived in part from phenylalanine breakdown, from muscle to the liver in a non-toxic form. wikipedia.org This metabolic crosstalk is essential for maintaining glucose homeostasis and managing nitrogen balance, especially under conditions of metabolic stress. wikipedia.orgmdpi.com In some disease states, such as certain cancers and severe infections, alterations in both phenylalanine and alanine metabolism have been observed, highlighting the clinical relevance of their metabolic interplay. nih.govsemanticscholar.orgfrontiersin.org

Biological and Biomedical Research Applications

Neurological Systems Research

Influence on Neurotransmitter Precursor Supply and Synthesis

Phenylalanine, a constituent of Phe-ala, is an essential amino acid and a crucial precursor for the synthesis of several key neurotransmitters. wikipedia.orgebi.ac.uk It is converted to tyrosine, which is then used to produce the catecholamines: dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.orgmdpi.comscielo.br The rates of synthesis for these neurotransmitters are sensitive to the local concentrations of their precursor amino acids. nih.gov Therefore, factors that affect the brain's amino acid pools, such as diet, can influence the production of these neurotransmitters. nih.gov

The dipeptide Phe-ala can act as a source of phenylalanine, thereby influencing the availability of this precursor for neurotransmitter synthesis. The intake of protein, which is broken down into amino acids and dipeptides, can increase brain tyrosine concentrations and stimulate the synthesis of catecholamines. nih.gov While tyrosine is the preferred substrate for tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, phenylalanine can also be used as a substrate by this enzyme. nih.gov

High concentrations of phenylalanine can compete with other large neutral amino acids (LNAAs), including tyrosine and tryptophan (the precursor for serotonin), for transport into the brain. nih.govwikipedia.org This competition can potentially reduce the availability of these other precursors, thereby affecting the synthesis of their respective neurotransmitters. nih.gov For instance, studies have shown that high levels of phenylalanine can lead to decreased levels of dopamine and serotonin. nih.govbiorxiv.org

Impact on Amino Acid Transport Across the Blood-Brain Barrier (BBB)

The blood-brain barrier (BBB) is a highly selective barrier that regulates the passage of substances from the bloodstream into the central nervous system (CNS). pnas.org The transport of amino acids across the BBB is mediated by specific carrier systems. physiology.org Phenylalanine, as a large neutral amino acid (LNAA), competes with other LNAAs for transport across the BBB via the large neutral amino acid transporter (LNAAT). wikipedia.org

The transport of dipeptides and peptide analogs across the BBB is an area of active research. Some peptides can cross the BBB through various mechanisms, including passive diffusion for small, lipid-soluble molecules, and carrier-mediated transport or transcytosis for others. ingentaconnect.comdovepress.comnih.gov For instance, studies have identified specific transport systems for certain peptides, such as the one for the opioid peptide TAPA (H-Tyr-D-Arg-Phe-beta-Ala-OH), which is believed to cross the BBB via adsorptive-mediated endocytosis. nih.gov Research has also shown that certain dipeptides, like Gly-Pro and Tyr-Pro, can be transported across the BBB. researchgate.net The existence of these transport systems suggests that dipeptides like Phe-ala could potentially be transported into the brain, thereby serving as a direct source of their constituent amino acids within the CNS.

The transport of substances across the BBB can occur through several mechanisms as detailed in the table below.

| Transport Mechanism | Description | Examples of Transported Molecules |

| Passive Diffusion | Movement of small, lipophilic molecules across the cell membrane down their concentration gradient. dovepress.comresearchgate.net | Small non-polar molecules |

| Facilitated Diffusion | Carrier-mediated transport of molecules down their concentration gradient. researchgate.net | Glucose, amino acids, vitamins researchgate.net |

| Active Transport | Movement of molecules against their concentration gradient, requiring energy. dovepress.com | Ions, some drugs and metabolites |

| Receptor-Mediated Transcytosis (RMT) | Transport of large molecules that bind to specific receptors on the BBB. ingentaconnect.comdovepress.com | Insulin, transferrin |

| Adsorptive-Mediated Transcytosis (AMT) | Non-specific transport initiated by electrostatic interactions between cationic molecules and the negatively charged cell surface. ingentaconnect.comnih.gov | Cationic proteins and peptides |

Investigating Dipeptides in Cerebrospinal Fluid (CSF) and Plasma

Recent studies have begun to quantify the presence of various dipeptides in human cerebrospinal fluid (CSF) and plasma to understand their potential roles in neurological health and disease. researchgate.netnih.gov In a study analyzing 33 different dipeptides in samples from 43 children with neurological or metabolic conditions, 18 dipeptides were detectable in CSF and 20 in plasma. researchgate.netnih.gov

Notably, Phe-ala was detected in both CSF and plasma. In this particular study, Phe-ala was found in 3 out of 43 CSF samples and 15 out of 43 plasma samples. researchgate.net The concentrations of most dipeptides were generally higher in plasma than in CSF. researchgate.netnih.gov The presence of dipeptides like Phe-ala in these biofluids suggests they may have physiological roles within the CNS or could serve as biomarkers for certain conditions. Further research is needed to understand the significance of these findings and whether dipeptide profiles can aid in the diagnosis of neurological diseases. researchgate.netnih.gov

The table below summarizes the detection of Phe-ala and other dipeptides in a study of 43 pediatric patients. researchgate.net

| Dipeptide | Detectable in CSF (out of 43 samples) | Detectable in Plasma (out of 43 samples) |

| Phe-ala | 3 | 15 |

| Gly-Asp | 43 | 43 |

| Gly-Pro | 43 | 42 |

| Ala-Glu | 43 | 42 |

| Anserine | 24 | 12 |

| Carnosine | 4 | 12 |

Application in Models of Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

Research into neurodegenerative diseases like Alzheimer's and Parkinson's has explored the role of various molecules, including amino acids and their derivatives.

In the context of Alzheimer's disease (AD) , a compound containing the Phe-ala structure, Z-Phe-Ala-diazomethylketone (PADK), has been investigated. Studies have shown that PADK can bind to and disrupt the formation of early oligomeric states of the amyloid-β (Aβ) protein, a key event in AD pathology. nih.govresearchgate.net It has been found to inhibit the formation of Aβ42 dodecamers and fibrils. nih.govresearchgate.net Furthermore, PADK has demonstrated protective effects in a transgenic mouse model of AD. nih.gov Another study noted that PADK was effective in clearing Aβ and tau in AD models. researchgate.net

In Parkinson's disease (PD) research, the focus has often been on the precursor role of phenylalanine and tyrosine in dopamine synthesis, the neurotransmitter depleted in PD. nih.gov Some studies have investigated the levels of phenylalanine in PD patients, with inconsistent results across different sample types like CSF, blood, and urine. nih.gov One recent study suggested that phenylalanine may be a protective factor for PD. nih.gov While direct research on Phe-ala in PD models is limited, the involvement of its constituent amino acid, phenylalanine, in pathways relevant to PD highlights a potential area for future investigation. nih.govfrontiersin.org

Research into Phenylketonuria (PKU) Pathophysiology and Therapeutic Strategies

Phenylketonuria (PKU) is an inborn error of metabolism caused by a deficiency of the enzyme phenylalanine hydroxylase (PAH). wikipedia.orgmedscape.com This deficiency leads to the accumulation of phenylalanine in the blood and brain, a condition known as hyperphenylalaninemia (HPA), which is neurotoxic if untreated. nih.govwikipedia.orgmedscape.com

The pathophysiology of PKU is primarily attributed to the elevated levels of phenylalanine. nih.gov The high concentration of phenylalanine in the brain leads to several detrimental effects, including impaired synthesis of neurotransmitters like dopamine and serotonin, and disrupted protein synthesis. nih.govbiorxiv.org This occurs because the excess phenylalanine competes with other large neutral amino acids, such as tyrosine and tryptophan, for transport across the blood-brain barrier. nih.govwikipedia.org

Animal models are crucial for studying the pathophysiology of PKU and for testing potential therapeutic strategies. mdpi.com These models, such as the ENU2 mouse model, exhibit characteristics of human PKU, including severe HPA. plos.org Research using these models helps to elucidate the mechanisms of brain dysfunction in PKU. biorxiv.org Different degrees of HPA can be modeled to represent the spectrum of the human condition, from classic PKU to mild HPA. plos.org

The study of dipeptides like Phe-ala in the context of PKU is relevant as dietary management, the cornerstone of PKU treatment, involves strict control of phenylalanine intake. Understanding how dipeptides containing phenylalanine are absorbed and utilized could inform the development of more refined dietary therapies.

The table below shows the classification of HPA based on blood phenylalanine levels. mdpi.complos.org

| Classification | Blood Phenylalanine (Phe) Concentration |

| Normal | < 120 µmol/L |

| Mild Hyperphenylalaninemia (MHP) / Persistent HPA | 120 - 600 µmol/L |

| Mild PKU | 600 - 1200 µmol/L |

| Classic PKU | > 1200 µmol/L |

Gene Therapy and Enzyme Replacement Approaches

Disorders of phenylalanine metabolism, such as Phenylketonuria (PKU), are caused by a deficiency in the phenylalanine hydroxylase enzyme. scispace.com Therapeutic strategies for such genetic disorders often involve gene therapy or enzyme replacement therapy (ERT). nih.govnih.gov Gene therapy aims to introduce a functional copy of the defective gene to restore normal enzyme activity, with studies exploring vectors like adeno-associated viruses (AAV) for liver-targeted delivery. nih.govgoogle.com Similarly, ERT seeks to supply the missing enzyme to the patient. nih.gov

However, a review of current scientific literature indicates that the dipeptide Phe-Ala is not directly utilized as a therapeutic agent within gene therapy or enzyme replacement protocols. Research in these areas for conditions like PKU focuses on correcting the underlying genetic or enzymatic defect rather than on supplementation with specific dipeptides. nih.govnih.gov

Large Neutral Amino Acid (LNAA) Supplementation Research

Large Neutral Amino Acid (LNAA) supplementation is an alternative therapeutic strategy investigated for managing PKU. nih.gov The underlying principle is that several LNAAs (including leucine, isoleucine, valine, tyrosine, and tryptophan) compete with phenylalanine (Phe) for the same transport systems, such as the LNAA transporter (LAT1), across the blood-brain barrier and the gastrointestinal tract. nih.govnih.govplos.org By administering a supplement rich in non-Phe LNAAs, the transport of excess Phe into the brain can be competitively inhibited, which is hypothesized to mitigate its neurotoxic effects. plos.orgdergipark.org.tr

Studies in PKU mouse models have shown that LNAA supplementation can reduce brain Phe concentrations. plos.org Clinical trials in human patients with PKU have also been conducted to assess the efficacy of LNAA mixtures in lowering blood Phe levels and improving neurological outcomes. dergipark.org.trprekulab.com These supplements are typically composed of a balanced mixture of several LNAAs. prekulab.com Current research has not investigated the specific dipeptide Phe-Ala as a component of LNAA supplementation therapy; the focus remains on using a mixture of individual large neutral amino acids to compete with phenylalanine. nih.gov

Immunomodulatory Studies of Phe-ala Derivatives

The immunomodulatory potential of peptides is a significant area of research. Studies have utilized derivatives of Phe-Ala to probe the functions of various immune pathways, particularly concerning T-cell responses.

Investigation of Immunosuppressive Properties

The catabolism of certain amino acids is a known pathway for immune regulation. frontiersin.orgnih.gov For instance, the enzyme Interleukin-4 induced gene 1 (IL4I1) catabolizes phenylalanine, and its activity can lead to immunosuppressive effects by limiting the availability of this essential amino acid for T-lymphocytes. frontiersin.org

While the simple Phe-Ala dipeptide has not been identified as a primary immunosuppressive agent, its derivatives have been used in immunological studies. In one study, the compound benzyloxycarbonyl-Phe-Ala-fluoromethylketone (Z-FA-fmk), a cathepsin-B inhibitor, was found to inhibit Th2 differentiation in some experiments, indicating it does not promote a key helper T-cell response and may have context-dependent inhibitory effects. aai.org Research into complex cyclic peptides containing phenylalanine, such as cyclolinopeptide A, has also demonstrated that its analogs can possess significant immunosuppressive properties. mdpi.com

Role in T-cell Activation and Proliferation

The activation and proliferation of T-cells are critical checkpoints in the adaptive immune response. Peptides play a central role in this process through their presentation by major histocompatibility complex (MHC) molecules. aip.org

Specific research on polymers containing the Phe-Ala sequence has shed light on its role in T-cell activation. A study using the synthetic polypeptide (Phe-Ala-Glu-Gly)n found it to be immunogenic in mice with the H-2f haplotype, stimulating T-cell proliferation. nih.gov This demonstrates that the Phe-Ala sequence, within a larger polymeric structure, can be recognized by T-cells and elicit an immune response.

Conversely, some Phe-Ala derivatives have been used as inactive controls in apoptosis studies. The reagent Cbz-Phe-Ala-fluoromethyl ketone was shown to be ineffective at blocking the apoptotic death of T-lymphocytes, in contrast to active caspase inhibitors. nih.gov This highlights the high degree of specificity required for a peptide to interact with immune signaling pathways.

Anticancer Research and Therapeutic Potential

The unique properties of peptides make them attractive candidates for the development of novel anticancer therapies. oncotarget.com Research involving Phe-Ala has focused on two main areas: its inclusion in peptide-based receptor agonists and its use in cytotoxic metal complexes.

Peptide-Based Receptor Agonists for Cancer Treatment

The adiponectin hormone is known to have beneficial metabolic and anti-cancer effects, which are mediated through its receptors, AdipoR1 and AdipoR2. nih.gov Identifying the active site of adiponectin has led to the design of peptide agonists that can mimic its function. Research has identified an octapeptide, Ile-Pro-Gly-Leu-Tyr-Tyr-Phe-Ala, as a minimally active site that inhibits cancer cell proliferation. nih.gov

Based on this discovery, several peptide-based adiponectin receptor agonists containing the Phe-Ala sequence have been synthesized and investigated for their therapeutic potential. nih.govresearchgate.net These agonists are designed to be more stable and have improved pharmacological properties compared to the native protein.

| Peptide Agonist | Sequence | Significance | Reference(s) |

| Globular Adiponectin Active Site Fragment | His-Cys-Asn-Ile-Pro-Gly-Leu-Tyr-Tyr-Phe-Ala -Tyr-His-Ile | Contains the core sequence identified as having antiproliferative effects. | nih.gov |

| ADP355 | Asn-Ile-Pro-Nva-Leu-Tyr-Ser-Phe-Ala -Ser | A peptidomimetic agonist that inhibits cancer cell growth and increases phosphorylation of AMPK, a key metabolic regulator. | nih.gov |

| BHD1028 | Tyr-Tyr-Phe-Ala -Tyr-His-Pro-Asn-Ile-Pro-Gly-Leu-Tyr-Tyr-Phe | A designed peptide agonist that induces AMPK phosphorylation in myotubes, demonstrating activation of the adiponectin signaling pathway. | nih.govresearchgate.net |

In addition to peptide agonists, metal complexes incorporating the Phe-Ala dipeptide have shown significant promise as anticancer agents. Studies on copper(II) complexes with Phe-Ala have demonstrated their cytotoxic effects against various cancer cell lines.

A notable study investigated the activity of a Cu-Phe-Ala complex against aggressive metastatic breast cancer cell lines. The results showed that the complex exerted a cytotoxic effect on these cells while being less toxic to non-tumor cells when compared to the conventional chemotherapy drug, Cisplatin. nih.gov The proposed mechanism involves the complex binding to and compacting DNA, leading to cell death. nih.gov

| Cell Line | Cancer Type | Compound | Observed Effect | Reference(s) |

| MDA-MB-231 | Human Breast Adenocarcinoma | Cu-Phe-Ala | Cytotoxic effect, DNA compaction | nih.gov |

| MCF-7 | Human Breast Adenocarcinoma | Cu-Phe-Ala | Cytotoxic effect | nih.gov |

| 4T1 | Mouse Breast Adenocarcinoma | Cu-Phe-Ala | Cytotoxic effect | nih.gov |

| HepG-2 | Human Liver Cancer | Copper(II) complexes with Phenylalanine | Promising cytotoxic activity | researchgate.net |

These findings underscore the potential of Phe-Ala as a structural component in the design of new peptide-based anticancer therapeutics, both as receptor agonists and as ligands in cytotoxic metal complexes. nih.govnih.gov

Antimicrobial Peptide Research with Anticancer Activity

While direct research on the intrinsic antimicrobial and anticancer activity of the standalone dipeptide Phe-ala is limited, its presence as a constituent in larger peptide sequences with such properties is noteworthy. Many antimicrobial peptides (AMPs) have been found to also exhibit anticancer activity. researchgate.net These peptides often possess specific structural characteristics that enable them to selectively target and disrupt cancer cell membranes. researchgate.net

The inclusion of hydrophobic amino acids like phenylalanine and alanine (B10760859) can be crucial for the anticancer function of these peptides. researchgate.netrsc.org For instance, synthetic cyclopeptides containing the Phe-Ala motif, such as cyclo-(Thr-Val-Pro-Phe-Ala) and cyclo-(Phe-Ser-Pro-Phe-Ala), have demonstrated cytotoxic effects against colon and liver cancer cells while showing a safety profile against normal fibroblast cells. researchgate.netfrontiersin.org The mechanism of action is suggested to involve the induction of apoptosis. frontiersin.org

Copper (II) complexes incorporating the Phe-ala dipeptide have also been synthesized and studied for their cytotoxic effects against various cancer cell lines. researchgate.net One such complex, [Cu(phe-ala)(phen)], showed notable activity against human cervical adenocarcinoma, human metastatic breast adenocarcinoma, and human lung epithelial carcinoma cell lines. researchgate.net

Table 1: Examples of Phe-ala Containing Peptides and Derivatives with Anticancer Activity

| Compound/Complex | Target Cancer Cells | Observed Effect |

|---|---|---|

| cyclo-(Thr-Val-Pro-Phe-Ala) | Colon and hepatic cancer cells | Cytotoxicity, potential apoptosis induction |

| cyclo-(Phe-Ser-Pro-Phe-Ala) | Colon and hepatic cancer cells | Cytotoxicity, potential apoptosis induction |

Research in Antioxidative Mechanisms and Oxidative Stress

The role of Phe-ala and peptides containing this dipeptide in mitigating oxidative stress is an active area of research. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases.

Peptides containing hydrophobic amino acids, including phenylalanine and alanine, often exhibit significant free radical scavenging activity. rsc.orgmdpi.com The antioxidant capacity of these peptides is attributed to their amino acid composition, structure, and hydrophobicity. rsc.org Aromatic amino acids like phenylalanine can quench free radicals by donating electrons. mdpi.com

Beyond direct radical scavenging, Phe-ala containing peptides may also exert their antioxidant effects by modulating the body's own defense systems. A glycoprotein (B1211001) isolated from Acanthopanax senticosus, with a sequence that includes Phe-Ala, has been shown to increase the activities of antioxidant enzymes and glutathione (B108866) levels in rats. nih.gov This suggests an indirect antioxidant mechanism where the peptide enhances the endogenous antioxidant capacity.

Furthermore, research on antioxidant peptides from yak bone has shown that a peptide containing Phe, Gly, Hyp, Gly, Ala, Asp, Gly, Val, and Ala (GFPGADGVA) can reduce the formation of reactive oxygen species and improve the activity of antioxidant enzymes in Caco-2 cells under oxidative stress. nih.gov While not solely Phe-ala, the presence of both phenylalanine and alanine in this sequence highlights their contribution to the observed cytoprotective effects.

Gastrointestinal Research

The potential protective effects of Phe-ala on the gastrointestinal system are an emerging area of investigation.

Research into the specific mechanisms by which Phe-ala may modulate gastric mucosa injury is still developing. However, the transport of dipeptides across the intestinal brush border membrane is a well-established process mediated by peptide transporters like PepT1. vt.edu The dipeptide Phe-Ala is known to be a substrate for these transporters. vt.edunih.gov This transport mechanism is crucial for the absorption of peptides from the diet and could be a pathway through which Phe-ala exerts its effects on the gastrointestinal tract.

Peptidomimetics in Drug Discovery and Development

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as better stability and bioavailability. diva-portal.org The dipeptide Phe-ala has been utilized as a structural motif in the design and synthesis of various peptidomimetics. core.ac.uk

Constrained analogues of the Phe-Ala dipeptide have been prepared to serve as scaffolds for building more complex molecules. rsc.org For instance, a novel Phe-Ala dipeptide mimic built on a diazaspirocyclic lactam core has been synthesized and shown to induce a specific type of protein turn structure known as a type II' β-turn. researchgate.net Such turn mimetics are valuable tools in drug design for creating molecules that can interact with specific biological targets. The development of these peptidomimetics is a promising strategy in the discovery of new drugs for a variety of diseases. researchgate.netnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Phenylalanyl-Alanine |

| cyclo-(Thr-Val-Pro-Phe-Ala) |

| cyclo-(Phe-Ser-Pro-Phe-Ala) |

| [Cu(phe-ala)(phen)] |

| Phe-Ala-Ala-Leu |

| Phe-Ala-Leu |

| GFPGADGVA (Gly-Phe-Hyp-Gly-Ala-Asp-Gly-Val-Ala) |

| Threonine |

| Valine |

| Proline |

| Phenylalanine |

| Alanine |

| Serine |

| Copper |

| Leucine |

| Glycine |

| Aspartic acid |

| Glutathione |

Ligand Design for Specific Receptors and Targets

The design of ligands that can specifically bind to biological receptors is a cornerstone of drug discovery and molecular biology research. Phe-ala serves as a valuable scaffold in this endeavor, with its structure being adapted to target a range of receptors, including G protein-coupled receptors (GPCRs) and various enzyme active sites.

Researchers often begin with a known peptide ligand and use Phe-ala or its analogs as a starting point for designing new molecules with improved properties. diva-portal.org The goal is to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but may have advantages such as increased stability or better receptor interaction. researchgate.net

One key area of focus is the melanocortin receptors, which are involved in processes like feeding behavior and energy homeostasis. acs.org Studies have shown that modifications to the Phe-ala structure can lead to potent and selective antagonists for specific melanocortin receptors, such as the mouse melanocortin-4 receptor (mMC4R). acs.orgnih.gov For example, replacing the phenylalanine residue with other aromatic amino acids has been a successful strategy to create more potent and selective peptide antagonists. nih.gov

The interaction of ligands with their receptors often involves specific structural conformations. The tripeptide Ala-Phe-Ala has been shown to preferentially form an inverse γ-turn in aqueous solutions, a finding that has implications for both protein folding and the rational design of drugs. diva-portal.orgacs.org Understanding the preferred conformation of such small peptides helps in designing more rigid structures that can bind to receptors with higher affinity and specificity.

Furthermore, computational modeling and techniques like alanine-scanning mutagenesis are employed to understand the structure-activity relationships of Phe-ala analogs. diva-portal.orgmdpi.com For instance, replacing phenylalanine with alanine in certain peptide sequences has been shown to dramatically decrease the potency of the ligand, highlighting the critical role of the phenylalanine residue in receptor binding. mdpi.com

Table 1: Examples of Phe-ala in Ligand Design

| Receptor/Target | Modification/Approach | Outcome |

| Melanocortin-4 Receptor (mMC4R) | Cyclized hexapeptide containing Phe and Ala | Potent antagonist activity. nih.gov |

| G Protein-Coupled Receptors (GPCRs) | Incorporation of unnatural amino acids like p-benzoyl-L-phenylalanine (pBpa). europeanpharmaceuticalreview.com | Photo-crosslinking to study receptor-ligand interactions. europeanpharmaceuticalreview.com |

| Opioid Receptors | Synthesis of Tyr-D-Ala-Gly-Phe-Asp peptides. nih.gov | Development of delta-receptor selective agonists. nih.gov |

| N-methyl-D-aspartate (NMDA) Receptors | Mutation of phenylalanine to alanine in the NR1 subunit. nih.gov | Decreased ethanol (B145695) inhibition of the receptor. nih.gov |

| Glycine Receptor | Cation-π interaction studies with phenylalanine. researchgate.net | Understanding agonist binding and potency. researchgate.net |

Strategies for Improving Peptide Stability and Bioavailability

A major hurdle in the development of peptide-based therapeutics is their inherent instability and poor bioavailability. Peptides are susceptible to degradation by proteases, have a short half-life in the body, and often have difficulty crossing biological membranes. alliedacademies.organnualreviews.org Various strategies are being explored to overcome these challenges, with Phe-ala and similar dipeptides serving as model systems for these investigations.

Improving Peptide Stability: